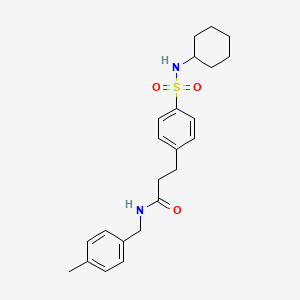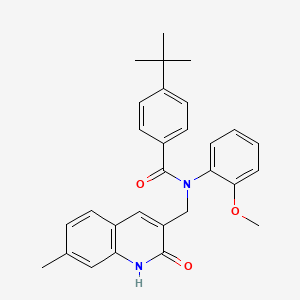
1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide (abbreviated as Compound A) is a novel chemical compound that has been synthesized for scientific research purposes. It has gained significant attention in recent years due to its potential applications in the field of drug discovery and development.
Mechanism of Action
The mechanism of action of Compound A varies depending on the target enzyme or receptor it interacts with. For instance, it has been shown to inhibit HDAC activity by binding to the active site of the enzyme, which results in the accumulation of acetylated histones and altered gene expression. Similarly, it has been demonstrated to inhibit PDE activity by increasing the levels of cyclic nucleotides, which in turn modulate various signaling pathways. Additionally, Compound A has been found to interact with GPCRs, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound A are diverse and depend on the target enzyme or receptor it interacts with. For instance, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-neurodegenerative properties by modulating various signaling pathways. Additionally, it has been shown to enhance cognitive function and memory consolidation by increasing the levels of neurotransmitters such as dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound A is its broad-spectrum activity against various enzymes and receptors, making it a versatile tool for scientific research. Additionally, it has been demonstrated to exhibit high potency and selectivity, making it an attractive candidate for drug development. However, one of the limitations of Compound A is its relatively low solubility, which can affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully elucidate its pharmacokinetic and toxicological properties.
Future Directions
There are several future directions for the research and development of Compound A. Firstly, further studies are needed to optimize its synthesis method and improve its solubility and bioavailability. Secondly, its pharmacokinetic and toxicological properties need to be fully characterized to ensure its safety and efficacy in vivo. Thirdly, its potential applications in the treatment of various diseases, such as cancer, neurological disorders, and inflammatory diseases, need to be explored further. Lastly, its structure-activity relationship needs to be elucidated to guide the design and synthesis of more potent and selective analogs.
Conclusion:
In conclusion, Compound A is a novel chemical compound that has gained significant attention in recent years due to its potential applications in drug discovery and development. Its broad-spectrum activity against various enzymes and receptors, high potency and selectivity, and diverse biochemical and physiological effects make it a versatile tool for scientific research. However, further studies are needed to fully elucidate its pharmacokinetic and toxicological properties and explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of Compound A involves several steps, including the condensation of 4-fluorobenzoyl chloride with 2-methoxyethylamine to form an intermediate product, which is then cyclized to obtain the final product. The reaction conditions and yields of each step have been optimized to ensure the purity and quality of the final product.
Scientific Research Applications
Compound A has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, histone deacetylases (HDACs), phosphodiesterases (PDEs), and G protein-coupled receptors (GPCRs). These enzymes and receptors are involved in various biological processes, such as gene expression, cell signaling, and neurotransmission, making them attractive targets for drug development.
properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-methoxyethyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-12-10-22-19(24)16-6-9-18-15(13-16)3-2-11-23(18)20(25)14-4-7-17(21)8-5-14/h4-9,13H,2-3,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVPOYILHWQKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)








